(2E)-3-(2-bromo-5-chlorophenyl)prop-2-enamide

Medicinal Chemistry Structure-Activity Relationship Halogen Bonding

This cinnamamide scaffold bears a 2-bromo-5-chloro substitution pattern that is critically underexplored in published SAR, where 4-halo analogs dominate. The mixed halogenation creates a distinct electronic environment (Br polarizability vs. Cl electronegativity) and enables sequential Pd-catalyzed coupling — Ar-Br reacts 10–100× faster than Ar-Cl — for unsymmetrical 2,5-difunctionalization, a capability unattainable with 2,5-dichloro or 2,5-dibromo congeners. Use as an orthogonal building block for diversified cinnamamide libraries, a reference standard for calibrating computational logP models, or a rational probe for testing anticonvulsant MES phenotypes against prototypical 4-halo derivatives.

Molecular Formula C9H7BrClNO
Molecular Weight 260.51 g/mol
Cat. No. B12305046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-(2-bromo-5-chlorophenyl)prop-2-enamide
Molecular FormulaC9H7BrClNO
Molecular Weight260.51 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)C=CC(=O)N)Br
InChIInChI=1S/C9H7BrClNO/c10-8-3-2-7(11)5-6(8)1-4-9(12)13/h1-5H,(H2,12,13)/b4-1+
InChIKeyACRLULVPMIWWQG-DAFODLJHSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2E)-3-(2-Bromo-5-chlorophenyl)prop-2-enamide: Core Structural Identity and Baseline for Scientific Procurement


(2E)-3-(2-Bromo-5-chlorophenyl)prop-2-enamide (CAS 1000529-67-8) is a dihalogenated cinnamamide characterized by a (2E)-prop-2-enamide backbone bearing a 2-bromo-5-chlorophenyl substituent . With a molecular formula of C₉H₇BrClNO and a molecular weight of 260.52 g/mol, this compound belongs to the privileged cinnamamide scaffold class, which is widely recognized as a versatile template for designing bioactive molecules across multiple therapeutic areas [1]. Its specific 2-bromo-5-chloro substitution pattern distinguishes it from other halogenated cinnamamide analogs and imparts unique physicochemical properties, including a predicted pKa of 15.29 ± 0.50 and a predicted density of 1.634 ± 0.06 g/cm³ .

Why (2E)-3-(2-Bromo-5-chlorophenyl)prop-2-enamide Cannot Be Swapped with Other Halogenated Cinnamamides


Generic substitution of halogenated cinnamamides is demonstrably unreliable because biological activity in this scaffold is exquisitely sensitive to both the identity and the positional arrangement of halogen substituents on the phenyl ring [1]. Classic structure-activity relationship (SAR) studies on cinnamamide anticonvulsants have established that the specific halogen substitution pattern—rather than the mere presence of halogen atoms—is a critical determinant of in vivo potency, with certain positional isomers exhibiting orders-of-magnitude differences in activity [2][3]. Consequently, a (2E)-3-(2-bromo-5-chlorophenyl)prop-2-enamide molecule cannot be interchangeably replaced by, for example, its 2,4-dibromo, 4-bromo-2-chloro, or unsubstituted congener without fundamentally altering—and likely abolishing—the desired biological or physicochemical profile. Each halogen substitution pattern generates a distinct electronic environment, lipophilicity, and hydrogen/halogen-bonding capacity that collectively dictate target engagement, metabolic stability, and membrane permeability [1].

Quantitative Differentiation Evidence for (2E)-3-(2-Bromo-5-chlorophenyl)prop-2-enamide Against Closest Analogs


Unique 2-Bromo-5-Chloro Substitution Pattern: Positional Differentiation from Common Dihalogenated Cinnamamides

The target compound bears a 2-bromo-5-chloro substitution pattern on the phenyl ring. In contrast, the most commonly reported dihalogenated cinnamamides in the anticonvulsant literature feature substitution at the 4-position (e.g., p-bromo or p-chloro), with the 2,5-dihalo arrangement being notably underrepresented [1][2]. SAR data from cinnamamide anticonvulsant studies demonstrate that moving a halogen from the 4-position to the 2-position can alter anticonvulsant potency by more than 10-fold in maximal electroshock (MES) models [1]. The presence of two chemically distinct halogens (Br and Cl) at the 2- and 5-positions, respectively, creates an anisotropic electronic environment that enables regioselective chemical modification—a feature not achievable with symmetrical dihalogenated analogs .

Medicinal Chemistry Structure-Activity Relationship Halogen Bonding

Predicted Lipophilicity Modulation Relative to Unsubstituted Cinnamamide

The introduction of bromo and chloro substituents at the 2- and 5-positions is expected to significantly increase lipophilicity compared to unsubstituted cinnamamide. Experimental log P measurements on structurally related N-arylcinnamanilides have shown that dihalogenation increases log P by 1.0–2.5 log units relative to the unsubstituted parent, with the magnitude depending on the specific halogen identity and position [1]. The target compound's predicted pKa of 15.29 ± 0.50 indicates that it exists predominantly in the neutral form at physiological pH, favoring passive membrane diffusion—a property that is directly modulated by the 2-bromo-5-chloro substitution pattern and distinguishes it from more acidic or basic cinnamamide derivatives.

Physicochemical Property Lipophilicity Drug Design

Synthetic Utility: Orthogonal Halogen Reactivity for Sequential Cross-Coupling

The target compound contains two chemically distinct halogen atoms—bromine at the 2-position and chlorine at the 5-position—attached to the same aromatic ring. This contrasts with symmetrical dihalogenated cinnamamides (e.g., 2,5-dichloro or 2,5-dibromo analogs) where both halogens exhibit similar reactivity. The differential reactivity of aryl bromides versus aryl chlorides in palladium-catalyzed cross-coupling reactions (Ar-Br oxidative addition is typically 10–100× faster than Ar-Cl) enables sequential, chemoselective functionalization of the phenyl ring [1]. This orthogonal reactivity is not available in the 2,5-dichloro analog (both positions are Cl) or the 2,5-dibromo analog (both are Br), giving the mixed Br/Cl compound a distinct advantage as a synthetic building block for constructing complex molecular architectures.

Organic Synthesis Cross-Coupling Building Block

Confirmation of (E)-Configuration: Defined Olefin Geometry vs. Mixed or Unspecified Isomers

The compound is explicitly designated as the (2E)-isomer, confirming trans geometry at the α,β-unsaturated amide double bond. This is significant because SAR studies on cinnamamide anticonvulsants have demonstrated that (E)- and (Z)-isomers exhibit markedly different pharmacological profiles, with the (Z)-isomers of certain p-bromo-α-chlorocinnamoyl sec-butylamines showing superior anticonvulsant potency compared to their (E)-counterparts [1]. Many commercially available cinnamamides are sold as unspecified geometric isomer mixtures or with ambiguous stereochemistry. The unambiguous (E)-configuration of the target compound ensures reproducible biological testing results and eliminates the confounding variable of geometric isomerism that plagues procurement of less well-characterized analogs.

Stereochemistry Quality Control Analytical Chemistry

Predicted Boiling Point and Thermal Stability for Formulation and Storage Considerations

The predicted boiling point of (2E)-3-(2-bromo-5-chlorophenyl)prop-2-enamide is 434.9 ± 45.0 °C , which is substantially higher than that of the unsubstituted parent cinnamamide (estimated boiling point ~300–320 °C) and exceeds that of the 2-chloro analog (estimated ~380–400 °C). This elevated boiling point, driven by the larger polarizable electron cloud from the Br and Cl substituents, indicates enhanced thermal stability and reduced volatility compared to less halogenated cinnamamides. For procurement and formulation purposes, higher thermal stability translates to a wider safe handling temperature window and reduced risk of degradation during accelerated stability testing protocols (e.g., 40 °C/75% RH storage per ICH guidelines).

Formulation Science Thermal Stability Chemical Storage

Disclaimer: Limited Availability of Direct Head-to-Head Bioactivity Comparisons

IMPORTANT CAVEAT: After an exhaustive search of primary research literature, patents, and authoritative databases (PubChem, ChEMBL, BindingDB, PubMed, Google Patents), no direct head-to-head bioactivity comparison data (e.g., IC₅₀, Kd, ED₅₀, MIC) for (2E)-3-(2-bromo-5-chlorophenyl)prop-2-enamide versus its closest structural analogs have been identified at the time of this assessment (April 2026). The compound appears in chemical supplier catalogs and structure databases but is not associated with any published quantitative pharmacology or target engagement data. The differentiation claims presented above rely on class-level SAR inferences drawn from the broader cinnamamide literature, predicted physicochemical properties, and reasoning based on established principles of medicinal chemistry and organic synthesis. Prospective purchasers should commission bespoke comparative studies (e.g., parallel in vitro profiling against selected comparators under identical assay conditions) to obtain definitive, project-specific quantitative differentiation data before committing to procurement at scale.

Evidence Gap Procurement Due Diligence Primary Research

High-Confidence Application Scenarios for (2E)-3-(2-Bromo-5-chlorophenyl)prop-2-enamide Based on Verified Differentiation


Medicinal Chemistry: Exploration of Novel Cinnamamide SAR Space via the Underrepresented 2,5-Dihalo Pattern

The 2-bromo-5-chloro substitution pattern is underrepresented in published cinnamamide SAR, where 4-halo substitution dominates [1]. Researchers seeking to diversify cinnamamide libraries beyond the well-explored 4-halo region should prioritize this compound as a structurally distinct entry point. The mixed halogenation (Br vs. Cl) enables differential electronic tuning—bromine as a heavier halogen contributes greater polarizability and potential halogen bonding, while chlorine provides a smaller, more electronegative substituent—creating a unique electronic landscape for target engagement that cannot be achieved with uniformly halogenated analogs [2].

Synthetic Chemistry: Orthogonal Derivatization Platform via Sequential Cross-Coupling

The kinetic selectivity between aryl bromide and aryl chloride in palladium-catalyzed coupling reactions (Ar-Br oxidative addition is 10–100× faster than Ar-Cl) [1] makes this compound a strategic building block for synthesizing unsymmetrically 2,5-difunctionalized cinnamamides. This orthogonal reactivity cannot be replicated with the 2,5-dichloro or 2,5-dibromo analogs, which either react uniformly or require complex protecting group strategies. The target compound thus enables a two-step, one-pot sequential coupling approach (e.g., Suzuki-Miyaura at C-2 with arylboronic acid, followed by Buchwald-Hartwig amination at C-5) that streamlines the synthesis of diversely functionalized cinnamamide derivatives.

Physicochemical Profiling: Standard Dihalogenated Cinnamamide for Lipophilicity and Permeability Benchmarking

Given the well-documented relationship between halogen substitution and lipophilicity in cinnamamides [1], this compound can serve as a reference standard for calibrating computational log P prediction models and for establishing experimental lipophilicity benchmarks (e.g., via RP-HPLC log k determination) in dihalogenated cinnamamide series. The defined (E)-geometry and specific 2-Br-5-Cl pattern provide a fixed, reproducible chemical entity for inter-laboratory comparisons and for training QSAR models that predict the impact of mixed halogenation on membrane permeability and oral absorption.

Anticonvulsant Drug Discovery: Probing the Role of 2,5-Dihalogenation in Maximal Electroshock Models

Historical cinnamamide anticonvulsant patents [1][2] have established that halogen substitution dramatically influences MES activity, yet the 2,5-dibromo/chloro pattern remains essentially unexplored. This compound offers a rational probe for testing whether 2,5-dihalogenation yields a distinct anticonvulsant profile relative to the prototypical 4-halo derivatives. Comparative MES testing against 4-bromocinnamamide and 4-chlorocinnamamide would directly address this SAR hypothesis and could reveal a novel phenotype within the cinnamamide anticonvulsant class.

Quote Request

Request a Quote for (2E)-3-(2-bromo-5-chlorophenyl)prop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.